Aminophylline dihydrate

Description

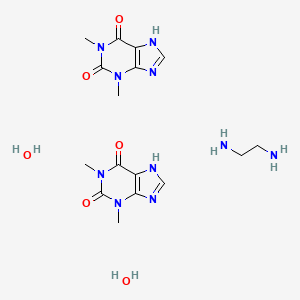

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4O2.C2H8N2.2H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;;/h2*3H,1-2H3,(H,8,9);1-4H2;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNJPZOEDHBGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207709 | |

| Record name | Aminophylline dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-66-5 | |

| Record name | Aminophylline dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophylline dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPHYLLINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C229N9DX94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Aminophylline Dihydrate

Phosphodiesterase Enzyme Inhibition Studies

A primary mechanism of aminophylline (B1665990) dihydrate is the non-selective inhibition of phosphodiesterase (PDE) enzymes. medchemexpress.comlktlabs.com This inhibition leads to an increase in the intracellular concentrations of cyclic nucleotides, which play a crucial role in cellular signaling. nih.gov

Characterization of Isozyme Selectivity (PDE III, PDE IV)

Theophylline (B1681296), the active component of aminophylline, competitively inhibits type III and type IV phosphodiesterase (PDE) isozymes. drugbank.comnih.gov This non-selective inhibition is a key aspect of its bronchodilatory and anti-inflammatory effects. nih.gov Studies using isozyme-selective PDE inhibitors have helped to elucidate the specific roles of these enzymes. For instance, research in guinea pig models has shown that PDE-IV inhibition contributes to the pulmonary antiallergic effects, while PDE-III inhibition is linked to the bronchodilator effect of theophylline. nih.gov

| PDE Isozyme | Role in Theophylline's Action | Reference |

| PDE III | Contributes to bronchodilation | nih.gov |

| PDE IV | Produces pulmonary antiallergic effects | nih.gov |

Modulation of Intracellular Cyclic Nucleotide Concentrations (cAMP, cGMP)

By inhibiting PDE III and PDE IV, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This leads to an accumulation of these second messengers within cells. nih.gov The increased levels of cAMP in smooth muscle cells are thought to be a primary contributor to bronchodilation. drugbank.com The elevation of both cAMP and cGMP results in smooth muscle relaxation in the lungs and pulmonary vessels, as well as cardiac stimulation and diuresis. nih.gov

Adenosine Receptor Antagonism Research

Theophylline also functions as a competitive and non-selective antagonist of adenosine receptors. medchemexpress.comlktlabs.com This action contributes to its pharmacological profile and can also be responsible for some of its side effects. nih.gov

Non-Selective Antagonism Profile Across Adenosine Receptor Subtypes (A1, A2B, A3)

Theophylline antagonizes adenosine receptors A1 and A2 strongly, and A3 less potently. nih.gov It also binds to the A2B receptor, blocking adenosine-mediated bronchoconstriction. drugbank.com This broad antagonism of adenosine receptors plays a role in preventing the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which indirectly contributes to bronchodilation. nih.gov However, the antagonism of A1 receptors has been linked to adverse effects such as seizures and cardiac arrhythmias. nih.govnih.gov

| Adenosine Receptor Subtype | Interaction with Theophylline | Consequence of Interaction |

| A1 | Strong antagonism | Can lead to side effects like seizures and arrhythmias. nih.govnih.gov |

| A2A | Strong antagonism | Contributes to the overall pharmacological effect. nih.gov |

| A2B | Antagonism | Blocks adenosine-mediated bronchoconstriction. drugbank.com |

| A3 | Less potent antagonism | Contributes to the overall pharmacological effect. nih.gov |

Downstream Cellular Signaling Pathway Perturbations

By blocking adenosine receptors, aminophylline interferes with the normal signaling pathways initiated by adenosine. Adenosine typically acts through G protein-coupled receptors to modulate intracellular signaling pathways, including those involving adenylyl cyclase and phospholipase C. frontiersin.org The antagonism of these receptors by theophylline can lead to increased heart rate and contractility. medchemexpress.com For example, at the atrioventricular node, aminophylline antagonizes the effects of adenosine, which would normally slow conduction. nih.gov

Epigenetic and Transcriptional Regulatory Investigations

In addition to its effects on enzyme and receptor activity, theophylline also influences gene expression through epigenetic mechanisms. drugbank.comdrugbank.com This aspect of its action is particularly relevant in inflammatory conditions. nih.gov

In inflammatory states, there is a reduction in histone deacetylase (HDAC) activity due to oxidative stress. nih.gov Theophylline can activate and recruit histone deacetylases to the site of inflammation. nih.gov This action prevents the transcription of inflammatory genes that require the acetylation of histones for their expression to be initiated. drugbank.comnih.gov Specifically, theophylline increases the activity of histone deacetylase 2 (HDAC2). researchgate.net This effect is thought to be mediated through the inhibition of phosphoinositide-3-kinase-delta (PI3K-delta), which is activated by oxidative stress and subsequently reduces HDAC2 activity. researchgate.net By restoring HDAC activity, theophylline can suppress the expression of inflammatory genes. nih.gov This mechanism is distinct from its PDE inhibition and adenosine receptor antagonism. nih.gov

Activation of Histone Deacetylase (HDAC) Enzymes

Aminophylline dihydrate, which is a 2:1 complex of theophylline and ethylenediamine (B42938), exerts significant anti-inflammatory effects through the modulation of histone deacetylase (HDAC) enzymes. hhs.govphysiology.org Upon administration, aminophylline releases theophylline, which is responsible for this molecular action. amanote.compnas.org In inflammatory conditions, particularly those associated with oxidative stress, the activity of HDACs can be diminished. pnas.org This reduction is often mediated by the activation of pathways such as the phosphoinositide-3-kinase-delta (PI3K-Delta) pathway. pnas.org

Theophylline, at therapeutic concentrations, directly counteracts this effect by increasing the activity and recruitment of HDACs, specifically histone deacetylase-2 (HDAC2), to the site of active inflammation. pnas.orgmdpi.comnih.gov By activating HDAC2, theophylline restores the enzyme's function, which is crucial for regulating gene expression. physiology.orgmdpi.com This mechanism involves the deacetylation of core histones that have been acetylated by histone acetyltransferases (HATs), a process necessary for the transcription of many inflammatory genes. mdpi.com The activation of HDAC by theophylline is a key component of its non-bronchodilator, anti-inflammatory properties. physiology.orgnih.gov

Impact on Inflammatory Gene Expression Profiles

The activation of histone deacetylase (HDAC) enzymes by theophylline is intrinsically linked to its ability to modulate inflammatory gene expression. physiology.org By restoring HDAC2 activity, theophylline effectively suppresses the transcription of a wide array of inflammatory genes. pnas.orgmdpi.com This process of histone deacetylation leads to a more compact chromatin structure, making the DNA less accessible to transcription factors that drive the expression of pro-inflammatory proteins. mdpi.com

Research has demonstrated that this mechanism leads to a reduction in the expression of specific inflammatory mediators. For instance, studies have shown that aminophylline can effectively inhibit the expression of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, including IL-1β, IL-6, and IL-8, in different cell types. nih.govnih.govnih.gov This suppression of inflammatory gene transcription is a central mechanism behind the anti-inflammatory efficacy of aminophylline in respiratory diseases. physiology.orgpnas.org One study identified that aminophylline may achieve this by up-regulating miR-138-5p, which in turn down-regulates the expression of HIF1A, a key factor in inflammatory responses under hypoxic conditions. nih.gov

Table 1: Effect of this compound on Inflammatory Mediators

| Inflammatory Mediator | Effect | Reference |

|---|---|---|

| TNF-α | Inhibition of expression | nih.gov |

| IL-6 | Inhibition of expression | nih.gov |

| IL-8 | Suppression of release | nih.gov |

| IL-1β | Decreased levels | nih.gov |

Elucidation of Other Proposed Molecular Actions

This compound, through its active component theophylline, influences intracellular calcium (Ca2+) dynamics, which contributes to some of its physiological effects. ukri.orgmedrxiv.org One of the notable actions is the enhancement of calcium uptake in diaphragmatic muscles. ukri.orgmedrxiv.org This action is believed to occur through an adenosine-mediated channel, leading to an increased force of contraction of these respiratory muscles. pnas.orgukri.orgmedrxiv.org

Furthermore, studies have hypothesized that aminophylline can increase the concentration of intracellular resting Ca2+. physiology.org Research using skeletal muscle fibers indicated that aminophylline produced increases in both peak twitch tension and resting Ca2+ concentrations. physiology.org This effect is thought to be mediated by the blockade of adenosine receptors on the cell surface, which inhibits a depressant action of endogenous adenosine and results in higher intracellular calcium levels. physiology.org Another proposed mechanism suggests that theophylline can also act by causing the release of intracellular calcium from internal stores. nih.gov

This compound exhibits antioxidant properties by directly interacting with and neutralizing reactive oxygen species (ROS). nih.gov It has been identified as an effective scavenger of the highly reactive hydroxyl radical (OH·). The second-order rate constant for the reaction between aminophylline and the hydroxyl radical is approximately 1.9 x 10(10) mol-1 s-1.

The ethylenediamine component of the aminophylline molecule contributes significantly to this antioxidant capacity. In addition to scavenging hydroxyl radicals, aminophylline at therapeutic concentrations is capable of antagonizing hypochlorous acid (HOCl), an effect entirely attributed to the presence of ethylenediamine. This ability to modulate ROS and act as an antioxidant is considered one of its multifactorial mechanisms of action in reducing cellular injury. medrxiv.org

Table 2: Antioxidant Actions of this compound

| Reactive Species | Action | Key Component | Reference |

|---|---|---|---|

| Hydroxyl Radical (OH·) | Scavenging | Theophylline & Ethylenediamine | |

| Hypochlorous Acid (HOCl) | Antagonism | Ethylenediamine |

A key molecular action of aminophylline is the inhibition of leukotriene synthesis and release. hhs.gov Leukotrienes are potent inflammatory mediators that contribute to bronchoconstriction and increased vascular permeability. medrxiv.org Theophylline, the active principle of aminophylline, acts as an antagonist of adenosine receptors, particularly the A2B receptor. amanote.compnas.org By binding to these receptors on mast cells, theophylline prevents adenosine-mediated bronchoconstriction and inhibits the release of inflammatory mediators, including histamine and leukotrienes. amanote.compnas.org This action is thought to contribute significantly to its therapeutic effects in airway diseases. medrxiv.org

Theophylline has been shown to influence the activity of Transient Receptor Potential (TRP) ion channels, a family of channels that act as cellular sensors. Research indicates that theophylline can inhibit the depolarization of vagal sensory nerves that is induced by agonists of TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankryin 1) channels. This suggests that theophylline functions as a general inhibitor of neuronal excitability, an action that goes beyond its known effects as an adenosine receptor antagonist. In contrast, other studies have shown that xanthine (B1682287) derivatives like theophylline can activate mouse TRPA1 channels, indicating that its effect on these channels may be complex and context-dependent. mdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Clinical Models

The pharmacokinetic properties of theophylline (B1681296), the active component of aminophylline (B1665990), have been characterized in several non-clinical models. These studies reveal species-specific differences but provide a general understanding of the drug's disposition.

In dogs, following intravenous administration of aminophylline, theophylline exhibits a mean half-life (t1/2) of approximately 5.7 to 8.4 hours and an apparent volume of distribution (Vd) of about 0.546 to 0.82 L/kg. nih.govresearchgate.net Oral administration of aminophylline tablets in dogs results in high bioavailability, around 91%, with a rapid absorption half-life of 0.4 hours. nih.gov In cats, theophylline shows a slightly longer mean plasma half-life of 7.8 hours and a Vd of 0.46 L/kg after intravenous administration. plos.org

Studies in partridge chickens have also been conducted to understand the pharmacokinetics. After intravenous administration, the elimination half-life was found to be 13.1 hours, with a Vd of 0.87 L/kg. frontiersin.org Oral administration in this species resulted in an absolute bioavailability of 83.1%. frontiersin.org These animal studies are fundamental in establishing the basic kinetic parameters that guide further research.

| Animal Model | Route of Administration | Half-Life (t1/2) | Volume of Distribution (Vd) | Bioavailability (F) | Source |

|---|---|---|---|---|---|

| Dog | Intravenous | 5.7 - 8.4 hours | 0.546 - 0.82 L/kg | N/A | nih.govresearchgate.net |

| Dog | Oral | - | - | 91% | nih.gov |

| Cat | Intravenous | 7.8 hours | 0.46 L/kg | N/A | plos.org |

| Partridge Chicken | Intravenous | 13.1 hours | 0.87 L/kg | N/A | frontiersin.org |

| Partridge Chicken | Oral | 11.65 hours | 0.97 L/kg | 83.1% | frontiersin.org |

The liver is the primary site of theophylline metabolism. Biotransformation occurs mainly through two major pathways: demethylation and hydroxylation. nih.gov In vitro studies using liver microsomes from rats and rabbits have elucidated these pathways. manipal.eduwikipedia.org

8-Hydroxylation: This is the predominant metabolic pathway across species, leading to the formation of 1,3-dimethyluric acid. manipal.eduwikipedia.org In rat liver microsomes, this metabolite accounts for as much as 94% of the total metabolites formed. In rabbit liver microsomes, it represents about 77%. manipal.eduwikipedia.org

N-Demethylation: This pathway results in the formation of 1-methylxanthine and 3-methylxanthine. In rabbit liver microsomes, the formation of 1-methylxanthine accounts for approximately 20% of theophylline metabolism, while the formation of 3-methylxanthine is a minor route. manipal.eduwikipedia.org In rats, both N-demethylation pathways are present and can be significantly increased by pretreatment with certain enzyme inducers. manipal.edu

A novel metabolite, theophylline-7β-d-ribofuranoside (theonosine), has also been identified, produced by the microsomal fraction of lungs from several species, including rats, rabbits, and dogs. nih.gov

The metabolism of theophylline is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. manipal.eduresearchgate.net Preclinical studies have identified that multiple isoforms are involved, with significant overlap and species differences.

In rat liver microsomes, the metabolism of theophylline to its various metabolites is significantly increased by pretreatment with inducers of CYP enzymes such as Aroclor 1254, phenobarbitone, and 3-methylcholanthrene. manipal.edu This suggests the involvement of multiple CYP isoforms. Studies have indicated that theophylline is metabolized by multiple forms of cytochrome P450 in rat and rabbit liver microsomes. manipal.edu While specific orthologs can differ, research points to the involvement of enzymes from the CYP1A, CYP2E, and CYP3A subfamilies in theophylline's biotransformation in animal models. nih.gov For instance, intermittent hypoxia in rabbit models was shown to reduce the expression and activity of CYP1A2, which in turn delayed the metabolism of aminophylline. nih.gov

The pharmacokinetics of theophylline show significant changes during development, largely due to the immaturity of the hepatic enzyme systems responsible for its metabolism. While much of the developmental data comes from human premature infants, studies in animal models corroborate these findings. semanticscholar.orgnih.gov Research on postnatal development in rat liver slices has demonstrated changes in theophylline metabolism over time. nih.gov

In newborns of many species, the metabolic pathways are underdeveloped. The clearance of theophylline is markedly reduced, and its half-life is significantly prolonged compared to adult animals. nih.gov A unique metabolic feature in the neonatal period is the N-methylation of theophylline to caffeine (B1668208), a pathway that is minimal in adults. semanticscholar.orgnih.gov This is attributed to the immaturity of the demethylation pathways that would otherwise metabolize theophylline and caffeine itself. nih.gov As the hepatic CYP450 enzyme systems mature postnatally, the clearance of theophylline increases, the half-life shortens, and the metabolic profile shifts towards the adult pattern of hydroxylation and demethylation. nih.gov Animal models have been crucial in demonstrating that vasoconstriction following hypoxemia-induced renal dysfunction in newborns is largely mediated by adenosine (B11128), providing a rationale for the use of theophylline as an adenosine receptor antagonist in this population. nih.gov

Pharmacokinetic Modeling and Simulation in Preclinical Settings

Pharmacokinetic (PK) modeling is a valuable tool in preclinical research to simulate and predict the disposition of a drug. Physiologically based pharmacokinetic (PBPK) models, which incorporate species-specific anatomical and physiological data, are particularly useful for extrapolating pharmacokinetics across species. wikipedia.orgresearchgate.net

A predictive PBPK model for theophylline has been developed and validated in nonpregnant and pregnant rats. manipal.edu This model simulated the drug's disposition by creating compartments representing key organs and tissues (e.g., blood, brain, liver, muscle, kidney, and fetal tissues), each defined by physiological properties like tissue volume, blood flow, and metabolic activity. manipal.edu The model's predictions of theophylline concentrations in various tissues showed good agreement with experimentally measured data in the rats. manipal.edu Such models are instrumental for simulating different dosing scenarios and predicting drug distribution to specific sites, including the fetal compartment during pregnancy. manipal.edu

Furthermore, simpler non-compartmental and compartmental models have been applied to analyze pharmacokinetic data from preclinical studies in various species, including dogs and chickens. researchgate.netfrontiersin.org In dogs, a two-compartment model best described the disposition after intravenous administration, while a one-compartment model was used for oral administration. researchgate.net In partridge chickens, plasma concentration-time profiles were analyzed using a non-compartmental model. frontiersin.org These modeling efforts are essential for interpreting preclinical PK data and for designing subsequent studies.

Pharmacodynamic Efficacy and Mechanistic Studies in Animal Models

The primary pharmacodynamic effects of aminophylline are bronchodilation and anti-inflammatory actions. These have been extensively studied in various animal models of respiratory disease. The mechanisms of action are believed to include inhibition of phosphodiesterase (PDE) enzymes (specifically PDE III and PDE IV) and antagonism of adenosine receptors.

In a rabbit model of meconium aspiration syndrome, a cause of acute lung injury in newborns, intravenous aminophylline treatment was shown to alleviate lung inflammation. nih.gov The treatment reduced lung edema, airway hyperreactivity to histamine (B1213489), and the infiltration of neutrophils into the airways. nih.gov It also diminished oxidative modifications of proteins and lipids in the lung tissue, indicating a protective anti-inflammatory and antioxidant effect. nih.gov

Similarly, in an asthma model using ovalbumin-sensitized guinea pigs, inhaled aminophylline demonstrated potent effects. nih.gov A single inhalation suppressed allergen-induced airway constriction. nih.gov Repeated inhalation treatment over seven days not only suppressed airway hypersensitivity to acetylcholine but also reduced the infiltration of eosinophils into the airways, a key feature of allergic inflammation. nih.gov

Preclinical studies have documented significant improvements in pulmonary function following aminophylline administration in animal models of lung injury.

In a separate study, live male rabbits were exposed to phosgene gas, a pulmonary irritant that causes lung edema. Post-exposure treatment with aminophylline resulted in a significantly reduced lung weight gain compared to untreated animals, demonstrating its ability to mitigate pulmonary edema formation. In ovalbumin-sensitized guinea pigs, pretreatment with inhaled aminophylline effectively suppressed the acute airway constriction induced by the allergen challenge. nih.gov

| Animal Model | Condition | Key Findings | Source |

|---|---|---|---|

| Rabbit | Meconium-Induced Acute Lung Injury | Improved gas exchange, decreased pulmonary shunts, reduced lung edema and inflammation. | nih.gov |

| Rabbit | Phosgene Gas Exposure | Significantly reduced lung weight gain (edema). | |

| Guinea Pig | Ovalbumin-Induced Asthma Model | Suppressed airway constriction, reduced eosinophil infiltration, and decreased airway hypersensitivity. | nih.gov |

Myometrial Contractility and Uterine Physiology in Animal Tissue Models

Investigations using in vitro animal tissue models have explored the direct effects of aminophylline on the smooth muscle of the uterus. A key study utilized uterine segments from 20-day pregnant rats to observe changes in contractility and prostaglandin production. The findings indicated a significant reduction in uterine activity upon treatment with aminophylline. Specifically, both the frequency and the force of contractions were substantially decreased. nih.gov

The study also measured the production of various prostaglandins, which are crucial mediators of uterine contractility. Treatment with aminophylline resulted in a significant increase in the production of Prostaglandin E2 (PGE2) and a concurrent decrease in Prostaglandin F2 alpha (PGF2α). nih.gov No significant changes were observed in the levels of thromboxane B2 or 6-ketoprostaglandin F1 alpha. nih.gov While these alterations in prostaglandin levels were noted, the study could not definitively conclude if they were the direct cause of aminophylline's relaxant effect on the myometrium. nih.gov

| Parameter | Observation | Percentage of Control |

|---|---|---|

| Contraction Frequency | Significant Decrease | 24.4% |

| Contractile Force | Significant Decrease | 13.8% |

| Prostaglandin E2 (PGE2) Production | Significant Increase | 139.6% |

| Prostaglandin F2 alpha (PGF2α) Production | Significant Decrease | 73.8% |

Exploratory Studies on Perinatal Parameters in Animal Gestation Models

Exploratory research in various animal gestation models has been conducted to understand the influence of aminophylline on perinatal and fetal parameters. These studies have revealed a range of effects, from developmental toxicity at high doses to influences on fetal growth and respiratory function.

In rodent studies, aminophylline did not demonstrate teratogenicity at doses up to three times the recommended human dose. However, at a high dose of 220 mg/kg, embryotoxicity was observed, even in the absence of maternal toxicity. drugs.com A study in pregnant rabbits using intravenous theophylline found that high maternal plasma concentrations (approximately 106 µg/ml) were associated with teratogenic effects, including cleft palate, and fetal toxicities such as an increased number of late deaths and decreased fetal body weight. researchgate.net

Conversely, other animal studies have suggested potential benefits for fetal development. In a study involving pregnant rabbit does treated with aminophylline, the resulting litters showed greater body weights and an improved survival rate. nih.gov This study also noted an increased amount of phosphatidylglycerol in the lung lavage fluid of the fetuses, suggesting an influence on lung maturation. nih.gov

Further research in animal models has examined the effects on fetal physiological functions. In neonate rats, aminophylline administration was found to cause a significant decrease in heart rate. iha.org.ir In a study on mature lamb fetuses in utero, theophylline was shown to be a respiratory stimulant, lowering the fetal threshold and increasing sensitivity to carbon dioxide, thereby enhancing fetal breathing movements. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Theophylline-Ethylenediamine Complexation: Role in Physicochemical and Biological Properties

Aminophylline (B1665990) is a 2:1 complex of the bronchodilator theophylline (B1681296) and ethylenediamine (B42938). nih.govderpharmachemica.comnih.gov This complexation, typically found as a dihydrate, is a key structural modification designed to overcome the primary limitation of theophylline: its low water solubility. nih.govfarmaciajournal.com The presence of ethylenediamine significantly enhances the aqueous solubility of the theophylline molecule, making it more suitable for pharmaceutical formulations, particularly for intravenous administration. nih.govnih.govcyberleninka.ru

The physicochemical stability of the complex is influenced by environmental conditions. When exposed to air, aminophylline can gradually lose ethylenediamine and absorb carbon dioxide, which results in the liberation of free theophylline. nih.govorientjchem.org This highlights the importance of proper storage in tightly closed, light-protected containers to maintain the integrity of the complex. orientjchem.org The aqueous solutions of aminophylline are alkaline. nih.gov The complex itself is freely soluble in water but is practically insoluble in ethanol (B145695) and ether. nih.govorientjchem.org

Comparative Pharmacological Activity Assessments Between Theophylline and Aminophylline

The pharmacological activity of aminophylline is primarily attributed to the theophylline it releases into the body. nih.govchemrevlett.com Theophylline exerts its effects through several mechanisms, including the non-selective inhibition of phosphodiesterase (PDE) enzymes, which increases intracellular cyclic AMP, leading to the relaxation of bronchial smooth muscle. cyberleninka.ruchemrevlett.com It also acts as a nonselective adenosine (B11128) receptor antagonist. nih.govderpharmachemica.com

Direct comparisons between theophylline and aminophylline reveal differences in potency and duration of action. Theophylline is considered to be more potent and longer-acting than aminophylline. farmaciajournal.com However, some studies have indicated that the spasmolytic activity of the theophylline-ethylenediamine complex is more pronounced than that of theophylline alone, suggesting a possible synergistic or additive effect from the ethylenediamine component. tandfonline.com

In terms of bioavailability, particularly in rectal administration forms like suppositories, the two compounds have been found to be nearly bioequivalent. researchgate.net Despite aminophylline's higher water solubility and faster in vitro release from suppositories, this does not directly translate to superior rectal bioavailability, which is influenced by the drug's thermodynamic activity during membrane penetration. researchgate.net The primary therapeutic actions of both compounds include bronchodilation, cardiac stimulation, central nervous system stimulation, and diuresis. derpharmachemica.comchemrevlett.com

Table 1: Comparative Profile of Theophylline and Aminophylline This table is interactive and can be sorted by clicking on the headers.

| Feature | Theophylline | Aminophylline | Source(s) |

|---|---|---|---|

| Composition | 1,3-dimethylxanthine | 2:1 complex of theophylline and ethylenediamine | farmaciajournal.com |

| Molar Mass | 180.16 g/mol | 420.42 g/mol (anhydrous) | farmaciajournal.com |

| Primary Role | Active pharmacological agent | Pro-drug; salt form to increase solubility | nih.govchemrevlett.com |

| Water Solubility | Low | High (freely soluble) | nih.govfarmaciajournal.comorientjchem.org |

| Potency | More potent | Less potent | farmaciajournal.com |

| Duration of Action | Longer-acting | Shorter-acting | nih.govfarmaciajournal.com |

| Bioavailability (rectal) | Bioequivalent to aminophylline | Bioequivalent to theophylline | researchgate.net |

| Primary Mechanisms | PDE inhibition, adenosine receptor antagonism | Dissociates to theophylline, which acts via PDE inhibition and adenosine receptor antagonism | derpharmachemica.comcyberleninka.ruchemrevlett.com |

Design and Synthesis of Aminophylline Analogues for Targeted Pharmacological Modulation

As the pharmacological effects of aminophylline are derived from theophylline, the design and synthesis of analogues focus on modifying the theophylline structure to enhance therapeutic properties and explore new biological activities. nih.govresearchgate.net Research efforts have largely centered on substitutions at the N7 and C8 positions of the purine (B94841) ring to modulate activity. derpharmachemica.comchemrevlett.com

Substitutions at the C8 Position: The synthesis of 8-substituted theophylline derivatives has been explored to develop novel agents with dual functionalities. For instance, new 8-anilide theophylline derivatives have been designed and synthesized to act as both bronchodilators and antibacterial agents, addressing the role bacterial infections can play in asthma pathogenesis. farmaciajournal.comnih.gov Many of these synthesized compounds showed significant anti-bronchoconstrictive activity when compared to aminophylline, and some also possessed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. farmaciajournal.comnih.gov Further modifications at this position include the synthesis of 8-chlorotheophylline (B119741) derivatives, which can be used as precursors for chalcones, pyrimidines, and pyrazolines with potential antimicrobial activity. researchgate.net

Substitutions at the N7 Position: Quantitative structure-activity relationship (QSAR) studies on 7-substituted theophylline derivatives have been conducted to correlate chemical structures with bronchodilatory activity. chemrevlett.com These studies aim to identify the key physicochemical and quantum chemical parameters that influence the pharmacological effect. chemrevlett.com Modifications at the N7 position have also been pursued to create derivatives with different pharmacological profiles, such as nicotinamide (B372718) derivatives with significant antispastic activity. Other synthetic strategies involve the glycosylation of theophylline at the N7 position to produce nucleoside analogues, or the introduction of various side chains to create compounds like flufylline (B1210534) and fluprofylline, which exhibit blood pressure-lowering activity and serotonin-histamine antagonism. cyberleninka.ruorientjchem.org

Disubstituted Analogues: Researchers have also synthesized 7,8-disubstituted theophylline derivatives to investigate their toxicological and antiproliferative activities. derpharmachemica.com By introducing different functional groups at both positions, scientists can fine-tune the molecule's properties, leading to compounds with potentially novel therapeutic applications beyond bronchodilation. derpharmachemica.com The goal of these structural modifications is often to improve the pharmacological profile of theophylline, potentially reducing the side effects that occur at higher concentrations while enhancing its desired therapeutic effects. nih.gov

Cocrystallization and Salt Form Strategies for Optimizing Compound Characteristics

The formulation of aminophylline itself represents a classic salt formation strategy to enhance the physicochemical properties of the parent drug, theophylline. nih.gov By complexing the poorly soluble theophylline with ethylenediamine, a salt is formed that dramatically improves water solubility, a critical factor for developing effective pharmaceutical products. nih.govcyberleninka.ru Building on this principle, more advanced crystal engineering techniques, such as cocrystallization, are being employed to further optimize the characteristics of theophylline.

Cocrystallization is a technique that combines an active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former in the same crystal lattice to create a new solid form with improved properties. This approach has been successfully applied to theophylline to enhance characteristics like solubility, dissolution, and stability. Numerous studies have documented the formation of theophylline cocrystals with a wide range of co-formers, including various organic acids and amino acids. nih.gov

For example, novel cocrystals of theophylline have been synthesized with amino acids such as gamma-aminobutyric acid (GABA) and L-arginine. nih.gov These cocrystals demonstrated increased solubility and permeability compared to theophylline alone, while maintaining low hygroscopicity. nih.gov Another study successfully produced and formulated a cocrystal of theophylline and 4-Aminobenzoic acid using a continuous melt granulation approach, which resulted in superior tableting performance compared to pure theophylline. nih.gov The formation of these cocrystals relies on creating specific hydrogen bonds between theophylline and the co-former, which alters the crystal structure and, consequently, its physical properties. These strategies represent a promising pathway for tailoring the physicochemical and biopharmaceutical properties of theophylline, potentially leading to improved therapeutic efficacy and patient outcomes.

Advanced Analytical Chemistry Methodologies for Aminophylline Dihydrate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the separation and quantification of aminophylline (B1665990) dihydrate and its components from various matrices. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique for its direct analysis, while Gas Chromatography (GC) finds application in the analysis of its constituent parts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone for the assay and purity control of aminophylline. The development of robust HPLC methods involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.

A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a method for the simultaneous determination of aminophylline and other respiratory drugs employed an InertSustain C18 column (150 mm × 4.6 mm, 5 μm). The mobile phase was a gradient mixture of 50 mmol·L−1 potassium dihydrogen phosphate (B84403) solution (pH 4.0) and acetonitrile, delivered at a flow rate of 0.8 mL·min−1. Detection is typically carried out using a UV detector, with the maximum absorption wavelength for aminophylline being around 254 nm.

Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters for HPLC methods for aminophylline include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. For example, a validated method showed good linearity for aminophylline in the range of 10.0–200.0 mg/L with a correlation coefficient (r) greater than 0.999.

Precision: This is assessed by analyzing multiple samples of the same concentration. The relative standard deviation (RSD) for intraday and interday precision should be within acceptable limits, typically less than 2%.

Accuracy: Determined by recovery studies, where a known amount of the drug is added to a sample and the recovery is calculated. Average recoveries for aminophylline have been reported to be around 100.4%, with an RSD of 1.0%.

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or excipients.

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, such as pH of the mobile phase or column temperature.

The following interactive data table summarizes typical validation parameters for an HPLC method for aminophylline analysis:

| Validation Parameter | Typical Value/Range |

| Linearity Range | 10.0–200.0 mg/L |

| Correlation Coefficient (r) | > 0.999 |

| Intraday Precision (RSD) | < 2% |

| Interday Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98.4% - 102.2% |

| Limit of Detection (LOD) | Analyte dependent |

| Limit of Quantification (LOQ) | Analyte dependent |

Gas Chromatography (GC) Applications in Compound Analysis

Direct analysis of aminophylline dihydrate by Gas Chromatography (GC) is challenging due to its low volatility and the thermal lability of the theophylline (B1681296) component. However, GC is a valuable tool for the analysis of the individual components of aminophylline: theophylline and ethylenediamine (B42938).

For the analysis of theophylline by GC, a derivatization step is often necessary to increase its volatility. A common approach is ethylation using the flash-heater derivatization technique, which creates a more volatile derivative suitable for GC analysis.

Ethylenediamine can be analyzed by GC, but its basic nature can lead to poor peak shape and interaction with the stationary phase. To overcome this, derivatization is also employed. Phthalaldehyde can be used as a derivatizing agent, reacting with ethylenediamine to form a more stable and less polar compound that can be readily analyzed by GC-MS. Another approach involves derivatization with benzaldehyde. A specific GC method for the determination of ethylenediamine in aminophylline utilizes a DB-624 capillary column with a flame ionization detector (FID).

The following interactive data table outlines a GC method for the determination of ethylenediamine in aminophylline:

| Parameter | Condition |

| Column | DB-624 capillary column (30 m × 0.53 mm, 3.0 μm) |

| Injector Temperature | 180°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

| Column Temperature Program | 120°C for 7 min, then ramp to 250°C at 80°C·min⁻¹, hold for 5 min |

| Internal Standard | Methyl isobutyl ketone |

| Linearity Range | 0.1193-0.5964 mg·mL⁻¹ (r=0.9995) |

Spectroscopic Identification and Characterization Methods

Spectroscopic techniques are indispensable for the identification, structural elucidation, and purity assessment of this compound.

UV-Visible Spectrophotometry for Purity and Content Assessment

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of aminophylline in bulk drug and pharmaceutical formulations. Theophylline, the chromophoric component of aminophylline, exhibits a characteristic UV absorbance maximum.

In a typical procedure, a solution of aminophylline is prepared in a suitable solvent, such as distilled water or a buffer solution, and the absorbance is measured at the wavelength of maximum absorption (λmax), which is approximately 272 nm. The concentration of aminophylline can then be determined by comparing the absorbance to that of a standard solution of known concentration.

The method's validity is established through parameters such as linearity, precision, and accuracy. For instance, a UV spectrophotometric method for aminophylline demonstrated linearity in the concentration range of 5-30 µg/ml with a correlation coefficient of 0.9996. The accuracy of the method, assessed by recovery studies, was found to be in the range of 100.82%.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of solid materials at the atomic level. While specific solid-state NMR studies on this compound are not extensively reported, the application of this technique to its constituent, theophylline, and related cocrystals provides valuable insights into its potential for characterizing this compound.

¹³C and ¹⁵N solid-state NMR can be used to probe the local environment of the atoms within the crystal lattice. Differences in the chemical shifts of the carbon and nitrogen atoms in theophylline can reveal information about intermolecular interactions, such as hydrogen bonding, which are crucial in the formation of the aminophylline complex with ethylenediamine. For example, studies on cocrystals of theophylline have shown that ¹³C solid-state NMR can detect subtle changes in the local electronic structure at various carbon atom sites, which can be correlated with structural features.

Thermal Analysis Techniques for Material Science Research

Thermal analysis techniques are essential for characterizing the physicochemical properties of this compound, including its thermal stability and composition.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly employed. A TGA curve of this compound typically shows a multi-stage decomposition process. The initial weight loss, occurring at lower temperatures, corresponds to the loss of water of hydration. This is followed by the decomposition of ethylenediamine, and finally, the decomposition of theophylline at higher temperatures.

One study reported that the first stage of thermal decomposition for an aminophylline standard began at 111.8 °C, corresponding to the decomposition of ethylenediamine. nih.gov The second stage, related to the decomposition of theophylline, started at 295.3 °C. nih.gov The DTG (Derivative Thermogravimetry) curve for aminophylline shows distinct peaks for these decomposition events, with a maximum peak at 127.3 °C for the ethylenediamine decomposition and at 326.5 °C for the theophylline decomposition. nih.gov

This multi-stage decomposition profile is a key characteristic that distinguishes aminophylline from pure theophylline, which exhibits a single-stage decomposition. nih.gov These thermal analysis techniques are valuable for confirming the identity and composition of this compound and can be used as a screening tool to assess the quality of pharmaceutical preparations. nih.gov

The following interactive data table summarizes the thermal decomposition stages of aminophylline:

| Decomposition Stage | Temperature Range (°C) | Maximum Peak in DTG (°C) | Corresponding Component |

| First Stage | 65–156 | 127.3 | Ethylenediamine |

| Second Stage | 280–340 | 326.5 | Theophylline |

Thermogravimetry Analysis (TGA) for Compositional and Hydration State Determination

Thermogravimetry Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature. For this compound, TGA is instrumental in determining its composition and the nature of its hydration. The analysis involves heating the sample under a controlled atmosphere and recording the resulting mass loss at specific temperature ranges, which correspond to the loss of volatile components like water and the decomposition of its constituent parts.

Research has shown that the thermal decomposition of aminophylline occurs in distinct stages. nih.govresearchgate.net The initial mass loss is typically associated with the removal of water molecules, followed by the decomposition of the ethylenediamine and theophylline components at higher temperatures.

A typical TGA thermogram for an aminophylline standard reveals a two-stage decomposition process following dehydration. The first stage of thermal decomposition, starting around 111.8 °C, corresponds to the loss of ethylenediamine. researchgate.net The second stage, beginning at approximately 295.3 °C, is related to the decomposition of the theophylline molecule. nih.govresearchgate.net The precise temperatures and percentage mass loss in each stage are characteristic of the compound's composition.

Table 1: TGA Decomposition Stages of Aminophylline Standard

| Decomposition Stage | Starting Temperature (°C) | Mass Loss (%) | Associated Component |

|---|---|---|---|

| Stage 1 | 111.8 | -13.04 | Ethylenediamine |

| Stage 2 | 295.3 | -81.99 | Theophylline |

Data derived from studies on aminophylline thermal decomposition. researchgate.net

By precisely quantifying the mass loss at each step, TGA can verify the stoichiometric ratio of theophylline to ethylenediamine and confirm the hydration state of the compound. This makes TGA a valuable screening tool for assessing the composition and quality of this compound in pharmaceutical preparations. nih.govnih.gov

Differential Thermal Analysis (DTA) in Polymorphism and Phase Transition Studies

Differential Thermal Analysis (DTA) is another essential thermal analysis method that provides information on the physical and chemical changes occurring in a material as it is heated or cooled. scribd.comfilab.fr In DTA, the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. scribd.com Endothermic (heat absorbing) or exothermic (heat releasing) events in the sample, such as melting, crystallization, or decomposition, result in a temperature difference that is recorded as a peak on a DTA curve. filab.fr

For this compound, DTA is particularly useful for studying its phase transitions. The DTA curve of aminophylline exhibits distinct endothermic peaks that correspond to specific thermal events. researchgate.net

An initial endothermic peak at approximately 140°C is attributed to the elimination of ethylenediamine. This event aligns with the first mass loss observed in TGA. researchgate.net

A subsequent broad endotherm between 256°C and 370°C, often showing two peaks around 273°C and 330°C, is associated with the fusion (melting) and subsequent evaporation of the theophylline component. researchgate.net

These thermal events are characteristic "fingerprints" that can be used to identify the compound and study its thermal behavior. DTA, often used in conjunction with TGA, allows for a comprehensive thermal profile of this compound, which is crucial for understanding its stability, polymorphism, and compatibility with excipients in pharmaceutical formulations.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation and Hydrate (B1144303) Characterization

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline material is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the material.

XRD is fundamental in the analysis of this compound for several reasons:

Crystalline Structure Elucidation: XRD patterns provide detailed information about the arrangement of the theophylline and ethylenediamine molecules within the crystal lattice. This is critical for understanding the compound's physical properties.

Hydrate Characterization: The presence and arrangement of water molecules in the crystal structure significantly impact the XRD pattern. By comparing the diffraction pattern of this compound with its anhydrous and monohydrate forms, the specific hydrate state can be unequivocally identified. researchgate.netresearchgate.net The powder XRD patterns for theophylline monohydrate, anhydrous theophylline, and aminophylline show pronounced differences, allowing for clear differentiation. researchgate.net

Polymorphism Detection: Different polymorphic forms of a compound will have distinct crystal structures and, therefore, different XRD patterns. XRD is the primary tool for identifying and characterizing any potential polymorphs of aminophylline, which can have different stability and dissolution properties. Studies on anhydrous theophylline, for example, have used XRD to identify different packing arrangements and hydrogen-bonding motifs within the same unit cell. acs.org

Immunochemical and Biosensor-Based Detection Systems

Modern analytical chemistry has seen the rise of highly sensitive and specific detection systems based on biological recognition elements. For aminophylline and its active component theophylline, immunochemical methods and biosensors offer rapid and precise detection, even in complex biological matrices like serum.

Immunochemical Systems: These methods utilize the specific binding between an antibody and an antigen. For aminophylline, a rapid immunochromatographic strip test has been developed. researchgate.net This test works by producing a sensitive monoclonal antibody that specifically recognizes aminophylline. researchgate.net In a typical strip test, the sample containing aminophylline is applied to the strip. If the drug is present, it competes with a labeled antigen for binding sites on the antibody, resulting in a visual signal (e.g., the absence or presence of a colored line). Such tests can detect aminophylline in serum within minutes, with cut-off limits as low as 250 ng/mL. researchgate.net

Biosensor-Based Systems: Biosensors couple a biological component (like an enzyme or aptamer) with a physicochemical detector.

Enzyme-Based Biosensors: Amperometric enzyme electrodes have been constructed using microbial xanthine (B1682287) oxidase, which can selectively oxidize theophylline. nih.gov This oxidation generates an electrical signal proportional to the theophylline concentration. These biosensors have shown low detection limits (2 x 10⁻⁷ M) and high selectivity, as the microbial enzyme does not react with similar compounds like caffeine (B1668208) or theobromine. nih.gov

Aptamer-Based Biosensors: Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules. Electrochemical biosensors using an RNA aptamer that specifically binds to theophylline have been developed. nih.gov The binding of theophylline causes the aptamer to change its conformation, which alters an electrochemical signal. nih.gov This change can be measured, for instance, by differential pulse voltammetry, allowing for the quantification of theophylline in a sample. nih.gov

These advanced systems provide highly selective and sensitive alternatives to traditional chromatographic methods for the detection and quantification of aminophylline.

Principles of Analytical Method Validation in Pharmaceutical Research

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. pharmaerudition.org It is a mandatory requirement for the registration of any pharmaceutical product and ensures the reliability, accuracy, and precision of analytical data. pharmaerudition.org The validation process involves evaluating several key parameters according to guidelines set by bodies like the International Conference on Harmonisation (ICH). nih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaerudition.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

For aminophylline, various analytical methods, such as UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC), have been developed and validated for its quantification in pharmaceutical dosage forms. nih.govresearchgate.netnih.gov Validation studies for these methods demonstrate acceptable linearity, precision, and accuracy, ensuring their suitability for quality control. nih.gov

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Definition |

|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. |

| Linearity | Proportionality of the measured value to the concentration of the analyte. |

| Accuracy | Closeness of results to the true value. |

| Precision | Agreement among a series of measurements. |

| Robustness | Resistance to small changes in analytical conditions. |

Synthetic Chemistry and Pharmaceutical Engineering of Aminophylline Dihydrate

Methodologies for the Chemical Synthesis and Industrial Production

The synthesis of aminophylline (B1665990) dihydrate, a 2:1 complex of theophylline (B1681296) and ethylenediamine (B42938), is primarily achieved through the direct reaction of its constituent components. Various methodologies have been developed to optimize this process for industrial-scale production, focusing on yield, purity, and product quality. The principal approaches involve reactions in different media, including aqueous solutions, organic solvents, and vapor-phase interactions.

One common industrial method involves the reaction of theophylline with a strong aqueous solution of ethylenediamine. In this process, two moles of theophylline react with one mole of ethylenediamine. However, this method can lead to the formation of large, hard lumps of the product, which necessitates subsequent milling or grinding to achieve a suitable particle size for pharmaceutical formulations.

To circumvent the issues associated with aqueous systems, such as the need for energy-intensive concentration steps and potential for lower yields due to the solubility of aminophylline in water, organic solvents can be employed. A patented process describes adding theophylline to an organic solvent, heating the mixture, and then adding ethylenediamine. The reaction proceeds at reflux temperature, followed by rapid cooling and crystallization to yield high-purity anhydrous aminophylline with a high yield. Solvents such as acetonitrile, tetrahydrofuran, and ethyl acetate (B1210297) have been utilized in this approach. This method offers advantages like easier solvent recovery and recycling, and it avoids the generation of wastewater.

Another innovative approach for industrial production is the reaction of solid theophylline with ethylenediamine vapor. This method avoids the formation of hard aggregates, producing a soft powder that readily dissolves in water. The reaction can be conducted by contacting finely divided, crystalline theophylline with vapors of ethylenediamine and water, often at an elevated temperature (e.g., 50-80°C). This process can be implemented in a continuously rotating, inclined drum-type reactor, where theophylline is fed at one end and the vaporized ethylenediamine-water mixture is introduced at the other, allowing for a continuous and controlled manufacturing process.

A specialized technique known as "spherical crystallization" has also been developed. This method involves mixing theophylline and ethylenediamine in a partially miscible solvent system, such as an organic solvent-ethanol-water mixture. This process allows for the simultaneous formation and agglomeration of aminophylline crystals into spherical shapes, which can be directly compounded into pharmaceutical formulations without the need for further granulation. The properties of the resulting crystals, including their hydration state, can be controlled by adjusting the composition of the solvent system.

Table 1: Comparison of Industrial Synthesis Methodologies for Aminophylline

| Methodology | Description | Advantages | Disadvantages | Key Process Parameters |

|---|---|---|---|---|

| Aqueous Solution Reaction | Reaction of solid theophylline with a concentrated aqueous solution of ethylenediamine. | Uses water as a safe and inexpensive solvent. | Formation of hard aggregates requiring milling; energy-intensive water removal; potential for lower yield due to product solubility. | Concentration of ethylenediamine solution, reaction temperature, agitation. |

| Organic Solvent Reaction | Theophylline and ethylenediamine are reacted in a heated organic solvent, followed by cooling and crystallization. | High yield and purity; avoids wastewater; easy solvent recovery; better control over crystallization. | Requires handling of potentially flammable or toxic organic solvents. | Choice of solvent (e.g., acetonitrile, ethyl acetate), reflux temperature, cooling rate. |

| Vapor-Phase Reaction | Solid theophylline is reacted with ethylenediamine vapor, often in the presence of water vapor. | Produces a soft powder without lumps; avoids the need for grinding; can be run as a continuous process. | Requires specialized equipment for vapor generation and solid-vapor contact. | Reaction temperature (50-80°C), rate of vaporization, agitation of solid reactant. |

| Spherical Crystallization | Theophylline and ethylenediamine are mixed in a partially miscible solvent system to form spherical agglomerates directly. | Produces crystals suitable for direct formulation; avoids granulation steps. | Requires precise control over the solvent system composition. | Solvent system (e.g., n-hexane-ethanol-water), ratio of components, agitation speed. |

Control of Impurities and Related Substances in the Synthesis Process

The control of impurities in aminophylline dihydrate is critical to ensure its safety and efficacy. Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. Pharmacopoeial monographs, such as the United States Pharmacopeia (USP) and The International Pharmacopoeia, set standards for the purity of aminophylline, including limits on specific and unspecified impurities. pharmacopeia.cnwho.int

The primary related substance of concern is theophylline itself, which can be present if the reaction with ethylenediamine is incomplete. Conversely, an excess of ethylenediamine can also be considered an impurity. The USP specifies that aminophylline must contain not less than 84.0 percent and not more than 87.4 percent of anhydrous theophylline. pharmacopeia.cn The ethylenediamine content is also strictly controlled, typically determined by titration with hydrochloric acid. uspbpep.com

Other potential impurities are related to the xanthine (B1682287) structure of theophylline. These can include other methylxanthines such as theobromine. scribd.com The synthesis route for related compounds like doxofylline, which also uses a theophylline starting material, indicates that impurities such as 7H-theophylline and theophylline acetic acid could potentially be formed under certain conditions, highlighting the types of related substances that must be monitored. google.com

Control strategies for these impurities are implemented throughout the manufacturing process. These include:

Starting Material Control: Ensuring the purity of the initial theophylline and ethylenediamine is a fundamental step. This involves rigorous testing of raw materials against established specifications.

Process Optimization: The reaction conditions, such as stoichiometry of reactants, temperature, and reaction time, are carefully controlled to ensure the complete conversion of theophylline and to minimize the formation of by-products.

Purification: Crystallization is a key purification step. The choice of solvent and the control of crystallization conditions (temperature, cooling rate) are crucial for effectively removing unreacted starting materials and by-products. Washing the filtered crystals with an appropriate solvent helps to remove residual impurities.

Analytical Monitoring: In-process controls and final product testing are performed using validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying theophylline and identifying and quantifying related substances. nih.govnih.gov The USP provides a liquid chromatography method for the assay of theophylline in aminophylline. uspbpep.com

Residual Solvents: When organic solvents are used in the synthesis, their residual levels in the final active pharmaceutical ingredient (API) must be controlled according to the limits set by guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). pharmacopeia.cn

Table 2: Potential Impurities and Control Strategies in this compound Synthesis

| Impurity/Related Substance | Potential Origin | Control Strategy | Analytical Method |

|---|---|---|---|

| Unreacted Theophylline | Incomplete reaction with ethylenediamine. | Control of reactant stoichiometry; process optimization. | HPLC, Titration |

| Excess Ethylenediamine | Use of excess reactant to drive the reaction to completion. | Controlled addition of ethylenediamine; purification steps. | Titration |

| Theobromine | Impurity in theophylline starting material. | Testing of raw materials; purification of theophylline. | HPLC |

| Organic Volatile Impurities (Residual Solvents) | Remnants from the synthesis process if organic solvents are used. | Effective drying of the final product under vacuum and/or elevated temperature. | Gas Chromatography (GC) |

| Degradation Products (e.g., Free Theophylline) | Instability of the aminophylline complex upon exposure to air. who.int | Proper packaging and storage; control of manufacturing environment. | HPLC |

Strategies for Enhancing Preparation Stability (e.g., Prevention of Oxidative Degradation)

This compound is susceptible to degradation from several environmental factors, which necessitates specific strategies during pharmaceutical engineering and formulation to ensure its stability. The primary stability concerns are its sensitivity to air, humidity, light, and interactions with excipients.

Upon exposure to air, aminophylline can gradually lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline. who.int This dissociation of the complex can result in the precipitation of the less soluble theophylline, which is particularly problematic for aqueous solutions. The decomposition process is accelerated in a humid atmosphere and at higher temperatures. who.int Therefore, a primary strategy for enhancing stability is to protect the drug substance and its formulations from atmospheric exposure. This is achieved by packaging aminophylline in tightly closed containers. pharmacopeia.cnwho.int For parenteral solutions, this can involve packaging under an inert gas, such as nitrogen, to displace oxygen and carbon dioxide.

Light can also affect the stability of aminophylline. nihs.go.jp Consequently, it is recommended to store the compound and its preparations protected from light, often in amber-colored or opaque packaging. globalrph.com

Oxidative degradation is another potential pathway for instability, primarily affecting the theophylline moiety. Theophylline can be degraded by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). researchgate.netmdpi.com Interestingly, aminophylline itself exhibits antioxidant properties, largely due to the ethylenediamine component. Ethylenediamine is an effective scavenger of hydroxyl radicals and can also antagonize hypochlorous acid. nih.govturkishneurosurgery.org.tr This inherent antioxidant activity of the ethylenediamine portion of the complex may offer some protection against oxidative degradation.

To further enhance the stability of liquid preparations, particularly aqueous solutions for injection, specific formulation strategies can be employed:

pH Control: The pH of aminophylline solutions is typically alkaline (between 8.0 and 9.5), which is important for maintaining the stability of the theophylline-ethylenediamine complex. nihs.go.jp

Chelating Agents: The presence of metal ions can catalyze oxidative degradation. A patented method for stabilizing aqueous aminophylline solutions involves the addition of a chelating agent, such as disodium (B8443419) edetate (EDTA). google.com EDTA sequesters trace metal ions, preventing them from participating in degradation reactions.

Removal of Carbon Dioxide: The same patent highlights the importance of removing carbon dioxide from the aqueous solution, for example by boiling the water prior to use and protecting the solution with an inert gas. This prevents the formation of carbonic acid, which could lower the pH and promote the precipitation of free theophylline. google.com

Excipient Compatibility: In solid dosage forms, aminophylline can interact with certain excipients. Studies have shown that degradation is more intense in the presence of reducing sugars like glucose and lactose, especially at elevated temperatures and in the presence of sunlight. hhs.gov Therefore, careful selection of compatible excipients is crucial during formulation development.

By implementing a combination of these strategies—including protective packaging, control of the formulation environment (pH, exclusion of oxygen and CO2), and the use of stabilizing excipients like chelating agents—the shelf-life and quality of this compound preparations can be significantly enhanced.

Pharmaceutical Science and Formulation Research

Excipient Compatibility and Interaction Studies

The stability and efficacy of a pharmaceutical formulation are critically dependent on the compatibility of the active pharmaceutical ingredient (API) with various excipients. Compatibility studies are essential to identify potential physical and chemical interactions that could compromise the quality, stability, and performance of the final dosage form. sjf.edum-pharmainfo.com For aminophylline (B1665990) dihydrate, a complex of theophylline (B1681296) and ethylenediamine (B42938), understanding its interactions with common excipients is crucial for developing stable and effective formulations. wikipedia.org

Research has shown that aminophylline's stability can be influenced by several factors, including temperature, light, and the presence of certain excipients. nih.govhhs.gov A notable chemical incompatibility involves reducing sugars. Studies have demonstrated that aminophylline exhibits significant degradation when mixed with glucose and lactose. nih.gov This interaction is often accompanied by a physical change, with the mixture's color shifting from white to yellow, particularly under accelerated stability conditions such as elevated temperature (45°C) and exposure to sunlight. nih.gov

In the context of intravenous admixtures, pH plays a critical role in compatibility. Aminophylline solutions are alkaline, with a pH typically between 8.6 and 9.0. pfizer.comashp.org This alkalinity can lead to incompatibilities with acidic drugs. For instance, verapamil (B1683045) hydrochloride has been shown to be incompatible with aminophylline in 5% dextrose solutions. nih.gov The acidic nature of verapamil hydrochloride solution (pH ~4.1-4.4) clashes with the alkaline aminophylline solution, leading to the precipitation of verapamil. nih.gov This highlights the importance of considering the pH of all components when preparing intravenous admixtures.

Conversely, many excipients have been found to be compatible with aminophylline and its primary active component, theophylline. Compatibility studies for mucoadhesive matrix tablets of aminophylline anhydrous showed no significant interaction between the drug and polymers like HPMC K4M and Carbopol-940, as confirmed by Fourier Transform Infrared (FT-IR) spectroscopy. neuroquantology.com Similarly, studies on theophylline have shown that excipients like silicified microcrystalline cellulose (B213188) can be beneficial, inhibiting the undesirable transformation of the anhydrous form to the hydrate (B1144303) form during wet granulation. m-pharmainfo.com

The following table summarizes the findings from various compatibility studies.

| Excipient | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Glucose | Chemical | Intense degradation of aminophylline, color change to yellow. | nih.gov |

| Lactose | Chemical | Intense degradation of aminophylline, color change to yellow. | m-pharmainfo.comnih.gov |

| Cellulose | Compatible | No significant degradation reported in the study. | nih.govhhs.gov |

| Starch | Compatible | No significant degradation reported in the study. | nih.govhhs.gov |

| Verapamil HCl (in D5W) | Physicochemical (pH) | Precipitation of verapamil due to pH incompatibility. | nih.gov |

| HPMC K4M | Compatible | No significant interaction observed via FT-IR spectroscopy. | neuroquantology.com |

| Carbopol-940 | Compatible | No significant interaction observed via FT-IR spectroscopy. | neuroquantology.com |

| Polyvinyl pyrrolidone (PVP) | Physical | Inhibited the transition of metastable theophylline to the stable form. | sjf.edu |

Investigation of Hydrate Forms (e.g., Dihydrate, Anhydrous) and their Impact on Formulation Stability and Performance

Aminophylline is a 2:1 complex of theophylline and ethylenediamine, and it is typically found as a dihydrate. wikipedia.org The ethylenediamine component serves to increase the aqueous solubility of theophylline. wikipedia.org The state of hydration—whether the compound is in its dihydrate or anhydrous form—is a critical factor that can significantly influence the physicochemical properties of the API and the performance of the final dosage form. catsci.comnih.gov

Upon exposure to air, aminophylline dihydrate can gradually lose ethylenediamine and absorb carbon dioxide, which leads to the liberation of free theophylline. drugfuture.comwho.int Furthermore, the presence of moisture can facilitate the conversion of anhydrous theophylline into its monohydrate form. researchgate.net This transformation is significant because different hydration states possess different properties. Generally, the anhydrous form of a drug has a higher aqueous solubility and dissolution rate compared to its hydrate form due to lower Gibbs free energy. nih.gov However, there are exceptions; for instance, theophylline monohydrate has been reported to exhibit better solubility in water than its anhydrous counterpart. nih.gov

The conversion between hydrate and anhydrous forms can have a profound impact on formulation stability and performance:

Dissolution Rate: The transformation of anhydrous theophylline to theophylline monohydrate on the surface of tablets, particularly under high humidity, can lead to the growth of needle-like crystals. researchgate.net This crystal growth has been shown to decrease the drug's release rate from the tablet. researchgate.net

Bioavailability: Since dissolution is often the rate-limiting step for the absorption of poorly soluble drugs, a change in the hydration state can alter the bioavailability of the drug. catsci.com The slower dissolution of a hydrate form can lead to reduced bioavailability. nih.gov

Manufacturability: The choice between developing a hydrate or an anhydrate form depends on their relative stability. Hydrates that are stable over a range of temperatures and humidities are easier to handle during manufacturing processes like wet granulation. catsci.comnih.gov Conversely, an anhydrous form that readily converts to a hydrate in the presence of moisture can pose significant challenges during production and storage. researchgate.net

Research has shown that excipients can play a role in mediating these transformations. For example, hygroscopic excipients like polyethylene (B3416737) glycol 6000 can accelerate moisture uptake in tablets, promoting the conversion of anhydrous theophylline to its hydrate form. researchgate.net In contrast, other excipients, such as silicified microcrystalline cellulose, have been found to inhibit hydrate formation during wet granulation, thereby preserving the faster dissolution profile of the anhydrous form. m-pharmainfo.com

The following table summarizes the key differences between the common forms of aminophylline/theophylline and their impact on formulation.

| Property | This compound | Anhydrous Theophylline | Theophylline Monohydrate | Impact on Formulation |

|---|---|---|---|---|

| Solubility | More soluble in water than theophylline. wikipedia.org | Generally higher solubility than monohydrate. nih.gov | Reported to have better water solubility than anhydrous form in some studies. nih.gov | Affects dissolution rate and bioavailability. |

| Stability | Can lose ethylenediamine and absorb CO2 on exposure to air. who.int | Can convert to monohydrate in the presence of moisture. researchgate.net | Generally more stable in high humidity conditions. | Conversion between forms can alter drug release and shelf-life. |